Talampanel

Descripción

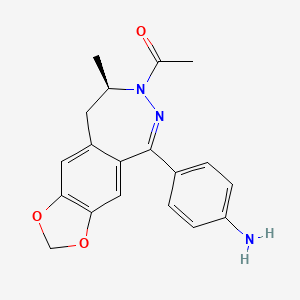

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(8R)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACAAXNEHGBPOQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167259 | |

| Record name | Talampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161832-65-1 | |

| Record name | (-)-Talampanel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161832-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talampanel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161832651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talampanel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 161832-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALAMPANEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVS43XG1L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Talampanel: An In-Depth Technical Guide to a Non-Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talampanel (formerly known as GYKI 53773 and LY300164) is a 2,3-benzodiazepine derivative that acts as a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It exhibits a unique mechanism of action, allosterically inhibiting the AMPA receptor with selectivity for specific subunits.[4][5][6] this compound has been investigated for its therapeutic potential in a range of neurological disorders, including epilepsy, malignant gliomas, and amyotrophic lateral sclerosis (ALS).[7] However, its clinical development was ultimately halted due to an unfavorable pharmacokinetic profile, primarily a short half-life necessitating frequent dosing.[8] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its characterization.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors are crucial for mediating fast synaptic transmission. AMPA receptors, a subtype of ionotropic glutamate receptors, play a pivotal role in synaptic plasticity, learning, and memory. However, excessive activation of AMPA receptors can lead to excitotoxicity, a process implicated in the pathophysiology of numerous neurological diseases.

This compound emerged as a promising therapeutic candidate due to its ability to selectively antagonize AMPA receptors in a non-competitive manner.[3] This mechanism offers the potential for a more nuanced modulation of glutamatergic neurotransmission compared to competitive antagonists. This guide delves into the technical details of this compound's pharmacology and the methodologies used to elucidate its properties.

Chemical Properties

This compound is a synthetic organic compound belonging to the 2,3-benzodiazepine class.

| Property | Value |

| IUPAC Name | (8R)-7-Acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][4][9]benzodiazepine |

| Molecular Formula | C₁₉H₁₉N₃O₃ |

| Molecular Weight | 337.37 g/mol |

| CAS Number | 161832-65-1 |

| SMILES | C[C@@H]1Cc2cc3c(cc2C(=NN1C(=O)C)c4ccc(cc4)N)OCO3 |

| InChI Key | JACAAXNEHGBPOQ-LLVKDONJSA-N |

Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

This compound functions as a negative allosteric modulator of the AMPA receptor.[2] Unlike competitive antagonists that bind to the glutamate binding site, this compound binds to a distinct allosteric site on the receptor complex.[4][5][6] This binding event does not prevent glutamate from binding but rather inhibits the conformational changes necessary for ion channel opening, thereby reducing the influx of Na⁺ and Ca²⁺ ions.

Signaling Pathway

The binding of glutamate to the AMPA receptor ligand-binding domain (LBD) typically triggers a conformational change that is transduced to the transmembrane domain (TMD), leading to the opening of the ion channel. This compound is thought to bind at the interface between the LBD and the TMD, effectively decoupling the agonist-binding event from channel gating. This allosteric inhibition prevents the excessive neuronal depolarization and excitotoxicity associated with over-activation of AMPA receptors.

Caption: AMPA receptor activation by glutamate and its non-competitive inhibition by this compound.

Subunit Selectivity

Studies have shown that this compound exhibits selectivity for different AMPA receptor subunits. It is a potent inhibitor of GluA1 and GluA2-containing receptors but is virtually ineffective on GluA3 and GluA4 subunits.[4][5][6] This subunit selectivity may contribute to a more targeted therapeutic effect with potentially fewer side effects compared to non-selective AMPA receptor antagonists.

Quantitative Pharmacological Data

Precise quantitative data on the binding affinity and potency of this compound are crucial for understanding its pharmacological profile. While specific Ki and IC50 values for each subunit are not consistently reported across the literature, the available data indicates its potent and selective nature.

In Vitro Potency

| Parameter | Value | Receptor/System | Reference |

| Inhibition of AMPA-induced currents | 2.3-3-fold more potent than GYKI 52466 | AMPA/kainate receptors | [10] |

| Apparent double-inhibition constant | ~14 µM (for a related compound, BDZ-d) | GluA2 AMPA receptors | [1] |

| Selectivity | Inhibits GluA1 and GluA2, virtually ineffective on GluA3 and GluA4 | Recombinant AMPA receptor subunits | [4][5][6] |

Preclinical Efficacy in Animal Models

| Model | Species | Dose | Effect | Reference |

| Hypoxic neonatal seizures | Rat | 7.5 mg/kg | 86.7% block of seizures | [9] |

| Hypoxic neonatal seizures | Rat | 10 mg/kg | 74.6% block of seizures | [9] |

| Hypoxic neonatal seizures | Rat | ED₅₀ = 0.57 mg/kg | Dose-dependent seizure suppression | [9] |

Pharmacokinetic Parameters

Preclinical Pharmacokinetics (Rat)

| Parameter | Route | Dose | Value | Reference |

| Cmax | i.p. | 10 mg/kg | Not explicitly stated | [11] |

| Tmax | Not specified | Not specified | Not explicitly stated | |

| AUC | Not specified | Not specified | Not explicitly stated | |

| Cl | Not specified | Not specified | Not explicitly stated | |

| Vd | Not specified | Not specified | Not explicitly stated | |

| t₁/₂ | Not specified | Not specified | Not explicitly stated |

Clinical Pharmacokinetics (Human)

| Parameter | Population | Dose | Value | Reference |

| Tmax | Patients with epilepsy | 35 mg (single dose) | 1-3 hours | [12] |

| t₁/₂ (single dose) | Healthy volunteers | Not specified | 4.2 hours | [12] |

| t₁/₂ (single dose) | Patients on enzyme-inducing AEDs | 35 mg | 3.0 hours | [12] |

| t₁/₂ (multiple dose) | Patients with epilepsy | Not specified | 5.6 hours | [12] |

| Cmax | Not specified | Not specified | Not explicitly stated | |

| AUC | Not specified | Not specified | Not explicitly stated | |

| Cl | Not specified | Not specified | Not explicitly stated |

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to characterize non-competitive AMPA receptor antagonists like this compound. These are generalized protocols based on standard laboratory practices.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through AMPA receptors in response to glutamate and to assess the inhibitory effect of this compound.

References

- 1. axolbio.com [axolbio.com]

- 2. The Origin and Neuronal Function of In Vivo Nonsynaptic Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. Mechanism of Inhibition of the GluA2 AMPA Receptor Channel Opening by this compound and Its Enantiomer: The Stereochemistry of the 4-Methyl Group on the Diazepine Ring of 2,3-Benzodiazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of inhibition of the GluA2 AMPA receptor channel opening by this compound and its enantiomer: the stereochemistry of the 4-methyl group on the diazepine ring of 2,3-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase II Trial of this compound, a Glutamate Receptor Inhibitor, for Adults with Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The clinical pharmacology profile of the new antiepileptic drug perampanel: A novel noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Talampanel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talampanel, also known by its developmental codes GYKI 53773 and LY300164, is a potent, non-competitive, and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a 2,3-benzodiazepine derivative, its unique chemical structure and stereochemistry confer its specific interaction with the allosteric site on the AMPA receptor, leading to the modulation of excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It includes detailed summaries of its pharmacokinetic profile, preclinical efficacy in various models, and findings from clinical trials. Furthermore, this guide presents detailed experimental methodologies for key assays and visual representations of its chemical structure and relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals. Although its clinical development was halted due to an unfavorable pharmacokinetic profile, the study of this compound continues to provide valuable insights into the therapeutic potential of AMPA receptor modulation.[2][3]

Chemical Structure and Identification

This compound is a synthetic derivative of dioxolo-benzodiazepine.[4] Its chemical identity is well-established through various nomenclature and registry systems.

IUPAC Name: (8R)-7-Acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][5][6]benzodiazepine[3]

Chemical Formula: C₁₉H₁₉N₃O₃[3]

Molecular Weight: 337.37 g/mol [7]

Stereochemistry: this compound possesses a single stereocenter at the C8 position of the benzodiazepine ring, with the (R) configuration being the active enantiomer.[4] This specific stereochemistry is crucial for its biological activity.

Structural Identifiers:

-

CAS Number: 161832-65-1[3]

-

SMILES: C[C@@H]1CC2=CC3=C(OCO3)C=C2C(=NN1C(C)=O)C1=CC=C(N)C=C1

-

InChI: InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Melting Point | 169-172 °C | [7] |

| pKa (strongest basic) | 3.38 | |

| Solubility | Soluble in DMSO (100 mM) | [8] |

| LogP | 2.33 |

Mechanism of Action

This compound is a non-competitive antagonist of the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[3] It exerts its effect by binding to an allosteric site on the AMPA receptor complex, distinct from the glutamate binding site.[9] This binding event modulates the receptor's conformation, thereby inhibiting the ion channel opening that is normally triggered by glutamate binding.[10]

AMPA Receptor Subunit Selectivity

Studies have indicated that this compound exhibits a degree of selectivity for different AMPA receptor subunits. It has been shown to be more potent at inhibiting GluA1 and GluA2-containing receptors compared to those containing GluA3 and GluA4 subunits.[10] This subunit selectivity may contribute to its specific pharmacological profile and therapeutic window.

Downstream Signaling Pathway

The binding of this compound to the AMPA receptor and subsequent inhibition of calcium influx can modulate downstream intracellular signaling cascades. One of the key pathways affected is the Akt/mTOR pathway, which is involved in cell survival, proliferation, and synaptic plasticity. By reducing AMPA receptor-mediated calcium entry, this compound can lead to a decrease in the phosphorylation and activation of Akt, and consequently, the downstream mTOR signaling.[5][11][12]

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in both preclinical and clinical settings. A summary of key pharmacokinetic parameters is provided below.

| Parameter | Value | Species | Study Type | Source |

| Half-life (t₁/₂) | ~3 hours | Human | Clinical Trial | [3] |

| Time to Maximum Plasma Concentration (Tₘₐₓ) | 1-3 hours | Human | Clinical Trial | [8] |

| Metabolism | Enhanced by enzyme-inducing AEDs, inhibited by valproic acid | Human | Clinical Trial | [8] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to assess the inhibitory effect of this compound on AMPA receptor-mediated currents in cultured neurons.

Objective: To characterize the dose-dependent inhibition of AMPA-induced currents by this compound.

Materials:

-

Cultured primary hippocampal or cortical neurons.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).

-

AMPA (agonist).

-

This compound stock solution (in DMSO).

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Prepare cultured neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply AMPA (e.g., 10 µM) to elicit an inward current.

-

After a stable baseline response is established, co-apply AMPA with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

-

Record the peak amplitude of the AMPA-induced current at each this compound concentration.

-

Wash out this compound and ensure recovery of the AMPA response.

-

Analyze the data to determine the IC₅₀ of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. While specific laboratory-scale synthesis details are proprietary, a general synthetic scheme can be outlined based on published information. The core of the synthesis involves the construction of the 2,3-benzodiazepine ring system and subsequent functionalization.[13] A key step is the stereoselective introduction of the methyl group at the C8 position to yield the desired (R)-enantiomer.

Preclinical and Clinical Data

This compound has been evaluated in various preclinical models and clinical trials for several neurological disorders.

Preclinical Efficacy in Seizure Models

This compound has demonstrated broad-spectrum anticonvulsant activity in a variety of animal models of epilepsy.

| Model | Species | Dose Range | Efficacy | Source |

| Hypoxia-induced seizures | Rat (neonatal) | 1-10 mg/kg (i.p.) | Dose-dependent seizure suppression, maximal effect at 7.5-10 mg/kg | [14] |

| Maximal Electroshock (MES) | Mouse | ED₅₀ = 8.6 mg/kg | Protection against seizures | |

| Pentylenetetrazole (PTZ) | Mouse | - | Effective in reducing seizure severity | [6] |

| Amygdala Kindling | Rat | - | Reduced seizure severity | [6] |

Clinical Trials

This compound has been investigated in clinical trials for epilepsy, amyotrophic lateral sclerosis (ALS), and malignant gliomas.

Epilepsy: In a double-blind, placebo-controlled, crossover study in 49 patients with refractory partial seizures, this compound demonstrated a statistically significant reduction in seizure frequency (p=0.001), with a median reduction of 21%.[15] The most common adverse events were dizziness (52%) and ataxia (26%).[15]

Malignant Gliomas: A Phase II trial in adults with recurrent malignant gliomas showed that this compound was well-tolerated but had minimal single-agent activity.[5] The most frequent toxicities were fatigue, dizziness, and ataxia.[5]

Amyotrophic Lateral Sclerosis (ALS): Clinical trials in ALS patients did not demonstrate a significant therapeutic benefit.[3]

Conclusion

This compound is a well-characterized non-competitive AMPA receptor antagonist with a clear mechanism of action and demonstrated preclinical efficacy in models of epilepsy. Its development was ultimately halted due to a challenging pharmacokinetic profile, specifically its short half-life requiring frequent dosing.[3] Despite this, the extensive research on this compound has significantly contributed to the understanding of the therapeutic potential of AMPA receptor modulation and has paved the way for the development of other AMPA receptor antagonists with improved pharmacokinetic properties. The detailed chemical, pharmacological, and clinical data presented in this guide serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and neurology.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. docs.axolbio.com [docs.axolbio.com]

- 3. rctn.org [rctn.org]

- 4. AMPA receptor-mTORC1 signaling activation is required for neuroplastic effects of LY341495 in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase II Trial of this compound, a Glutamate Receptor Inhibitor, for Adults with Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. This compound, a new antiepileptic drug: single- and multiple-dose pharmacokinetics and initial 1-week experience in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. AMPA Receptor Trafficking in Homeostatic Synaptic Plasticity: Functional Molecules and Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A role for the mTOR pathway in surface expression of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New features in synthesis of this compound related 2,3-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound suppresses the acute and chronic effects of seizures in a rodent neonatal seizure model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A crossover, add-on trial of this compound in patients with refractory partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

Talampanel for Epilepsy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talampanel (GYKI 53773; LY300164) is a non-competitive, allosteric antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2][3] Investigated for its potential as an antiepileptic drug (AED), this compound showed promise in preclinical models and early clinical trials for epilepsy.[2][4] However, its development was ultimately halted due to a challenging pharmacokinetic profile, specifically a short half-life requiring frequent dosing.[5] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and experimental protocols relevant to its study in the context of epilepsy research.

Chemical Properties and Structure

This compound is a 2,3-benzodiazepine derivative with the IUPAC name (8R)-7-Acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][6][7]benzodiazepine.[5][8]

| Property | Value |

| Molecular Formula | C₁₉H₁₉N₃O₃ |

| Molecular Weight | 337.37 g/mol [8] |

| CAS Number | 161832-65-1[5] |

| SMILES | Nc4ccc(cc4)C(=NN2C(=O)C)c3cc1OCOc1cc3CC2C[5] |

| InChI | InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1[5] |

Mechanism of Action: AMPA Receptor Antagonism

This compound exerts its anticonvulsant effects by negatively modulating the function of AMPA receptors.[1][2]

Signaling Pathway

Glutamate, the primary excitatory neurotransmitter in the brain, activates AMPA receptors, leading to the influx of sodium and calcium ions, neuronal depolarization, and subsequent action potential firing. In epilepsy, excessive activation of AMPA receptors contributes to the generation and spread of seizures. This compound, as a non-competitive antagonist, binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site.[1][2][9] This binding event induces a conformational change in the receptor, reducing the frequency and duration of channel opening, thereby dampening excitatory neurotransmission.

Caption: this compound's allosteric inhibition of the AMPA receptor.

Subunit Selectivity

Studies have indicated that this compound exhibits some selectivity for AMPA receptor subunits, showing greater inhibition of GluA1 and GluA2-containing receptors compared to GluA3 and GluA4 subunits.[3][6][7] This selectivity may have implications for its therapeutic window and side-effect profile.

Preclinical Research in Epilepsy Models

This compound has demonstrated anticonvulsant activity in various preclinical models of epilepsy.

Preclinical Efficacy Data

| Model | Species | Endpoint | This compound Dose | Efficacy | Citation |

| Hypoxia-induced seizures | Neonatal Rat | Seizure suppression | 7.5 mg/kg (i.p.) | Maximal effect | [2] |

| Hypoxia-induced seizures | Neonatal Rat | ED₅₀ | 0.57 mg/kg (i.p.) | Dose-dependent seizure suppression | [2] |

Experimental Protocol: Hypoxia-Induced Neonatal Seizure Model

This model is utilized to investigate seizures in the developing brain.

Caption: Workflow for the hypoxia-induced neonatal seizure model.

Methodology:

-

Animal Model: Neonatal Long-Evans rat pups at postnatal day 10 (P10) are commonly used.[10]

-

Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at varying doses.[10]

-

Induction of Hypoxia: Pups are exposed to a hypoxic environment (e.g., 5% oxygen) for a defined period (e.g., 15 minutes) to induce seizures.[10]

-

Seizure Assessment: Seizure activity is monitored and scored based on behavioral manifestations (e.g., tonic-clonic seizures).[2]

-

Data Analysis: The frequency, duration, and severity of seizures are quantified and compared between the this compound-treated and vehicle-treated groups to determine anticonvulsant efficacy.[2]

Clinical Research in Epilepsy

This compound progressed to Phase II clinical trials for the treatment of refractory partial seizures in adults.

Clinical Efficacy Data

A notable Phase II trial (NCT00034814) was a multicenter, randomized, double-blind, placebo-controlled, crossover study.[11]

| Trial Identifier | Phase | Indication | Key Finding | Citation |

| NCT00034814 | II | Refractory Partial Seizures | Median seizure reduction of 21% | [11] |

Pharmacokinetic Profile

The clinical utility of this compound was ultimately limited by its pharmacokinetic properties.

Pharmacokinetic Parameters of this compound

| Parameter | Healthy Volunteers | Patients with Epilepsy (on EIAEDs*) | Patients with Epilepsy (on VPA**) | Citation |

| Tmax (hours) | 1-3 | 1-3 | 1-3 | [12][13] |

| Half-life (t½) - Single Dose | 4.2 hours | 3.0 hours | - | [12] |

| Half-life (t½) - Multiple Doses | - | 5.6 hours | - | [12] |

* Enzyme-Inducing Antiepileptic Drugs ** Valproic Acid

The short half-life of this compound necessitates multiple daily doses, which can impact patient compliance and contribute to fluctuations in plasma concentrations.[5] Furthermore, its metabolism is significantly affected by co-administration of other AEDs; enzyme-inducing AEDs increase its clearance, while valproic acid inhibits its metabolism.[12][13][14]

Safety and Tolerability

In clinical trials, this compound was generally well-tolerated. The most commonly reported adverse events were dizziness, ataxia, drowsiness, and headaches.[12][15]

Experimental Protocols for In Vitro Assessment

Electrophysiological techniques are crucial for characterizing the effects of compounds like this compound on neuronal activity.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual neurons.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., from rat hippocampus) or cell lines expressing specific AMPA receptor subunits are used.[16]

-

Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane.

-

Whole-Cell Configuration: A high-resistance "gigaohm" seal is formed, and the cell membrane under the pipette is ruptured to allow electrical access to the cell's interior.

-

Current Measurement: The neuron is voltage-clamped, and currents are evoked by applying an AMPA receptor agonist (e.g., glutamate or AMPA).

-

Drug Application: this compound is applied to the bath solution at various concentrations.

-

Data Acquisition and Analysis: The effect of this compound on the amplitude and kinetics of the AMPA-mediated currents is measured to determine its inhibitory properties (e.g., IC₅₀).[16]

Conclusion

This compound represents a significant proof-of-concept for the therapeutic potential of AMPA receptor antagonists in epilepsy. Its journey through preclinical and clinical development highlights the critical importance of a favorable pharmacokinetic profile for the successful translation of a novel mechanism of action into a viable therapeutic agent. While the development of this compound itself was discontinued, the research surrounding it has paved the way for the development of other AMPA receptor modulators with improved properties for the treatment of epilepsy and other neurological disorders. The data and protocols summarized in this guide serve as a valuable resource for researchers continuing to explore this important therapeutic target.

References

- 1. Mechanism of Inhibition of the GluA2 AMPA Receptor Channel Opening by this compound and Its Enantiomer: The Stereochemistry of the 4-Methyl Group on the Diazepine Ring of 2,3-Benzodiazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses the acute and chronic effects of seizures in a rodent neonatal seizure model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. A phase II trial of this compound in subjects with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of inhibition of the GluA2 AMPA receptor channel opening by this compound and its enantiomer: the stereochemistry of the 4-methyl group on the diazepine ring of 2,3-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C19H19N3O3 | CID 164509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. This compound, a new antiepileptic drug: single- and multiple-dose pharmacokinetics and initial 1-week experience in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase II Trial of this compound, a Glutamate Receptor Inhibitor, for Adults with Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Perampanel inhibition of AMPA receptor currents in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Talampanel in the Investigation of Glutamate Excitotoxicity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth technical overview of talampanel as a pharmacological tool for studying glutamate excitotoxicity. It details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes critical pathways and workflows.

Introduction to Glutamate Excitotoxicity

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), essential for synaptic plasticity, learning, and memory.[1] However, its overabundance in the synaptic cleft leads to the hyperactivation of glutamate receptors, initiating a cascade of neurotoxic events known as excitotoxicity.[1][2] This process is a key pathological mechanism in numerous acute and chronic neurological disorders, including ischemic stroke, traumatic brain injury, epilepsy, and neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[1][2]

The excitotoxic cascade is primarily mediated by excessive calcium (Ca²⁺) influx through ionotropic glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3] This Ca²⁺ overload triggers a host of downstream deleterious effects, including mitochondrial dysfunction, production of reactive oxygen species (ROS), activation of proteases and lipases, and ultimately, neuronal apoptosis or necrosis.[1][2] Given the central role of glutamate receptors in this pathway, their antagonists are invaluable tools for research and potential therapeutic agents.

This compound: A Selective AMPA Receptor Antagonist

This compound (development codes GYKI 53773 and LY300164) is a 2,3-benzodiazepine derivative that functions as a potent, selective, and non-competitive antagonist of the AMPA receptor.[4][5][6] Unlike competitive antagonists that bind to the glutamate binding site, this compound acts allosterically, inhibiting channel gating and ion flux even when the receptor is activated by glutamate.[7] This specific mechanism of action makes it a precise tool for dissecting the contribution of AMPA receptor-mediated signaling in various models of excitotoxicity.

This compound has been investigated in clinical trials for epilepsy, ALS, and malignant gliomas.[4][8] While it demonstrated efficacy in reducing seizures, its development was ultimately halted due to a challenging pharmacokinetic profile, notably a short half-life requiring frequent dosing.[4][9] Despite its discontinuation as a therapeutic candidate, its well-characterized profile makes it an excellent research compound for studying the pathological roles of AMPA receptor overactivation.

Mechanism of Action and Signaling Pathway

Glutamate excitotoxicity is initiated by excessive glutamate release, often due to pathological conditions like ischemia, which impairs the function of glutamate transporters responsible for clearing glutamate from the synapse.[10][11] The elevated extracellular glutamate persistently activates postsynaptic AMPA and NMDA receptors.

-

AMPA Receptor Activation: Initial depolarization is predominantly mediated by Na⁺ influx through AMPA receptors.

-

NMDA Receptor Activation: This depolarization removes the voltage-dependent Mg²⁺ block from NMDA receptors, allowing for significant Ca²⁺ influx.

-

Calcium Overload: The massive increase in intracellular Ca²⁺ activates multiple downstream enzymatic pathways, leading to cellular damage.

This compound specifically blocks the ion channel of the AMPA receptor, reducing the initial Na⁺ influx and subsequent depolarization. This action preserves the Mg²⁺ block on NMDA receptors, thereby preventing the large-scale Ca²⁺ influx that is the primary driver of excitotoxic neuronal death.

Caption: Glutamate excitotoxicity pathway and this compound's point of intervention.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies involving this compound.

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Notes | Citation |

| Time to Max. Concentration (Tmax) | 1 - 3 hours | Human | Following oral administration. | [9][12] |

| Terminal Half-Life (t1/2) | ~3.0 hours | Human | Single dose, with enzyme-inducing AEDs. | [12] |

| Terminal Half-Life (t1/2) | ~4.2 hours | Human | Single dose, healthy volunteers. | [12] |

| Terminal Half-Life (t1/2) | ~5.6 hours | Human | Multiple doses, steady-state. | [12] |

| Metabolism Interactions | Enhanced by EIAEDs¹ | Human | Leads to 50% lower plasma concentrations. | [12] |

| Metabolism Interactions | Inhibited by Valproic Acid | Human | VPA and this compound mutually inhibit metabolism. | [12] |

| ¹ Enzyme-Inducing Antiepileptic Drugs |

Table 2: Preclinical Efficacy of this compound in Rodent Stroke Models

| Model | Animal | Treatment Delay | Efficacy Endpoint | Result (% Reduction) | Citation |

| Transient MCAO¹ (1h) | Rat | 30 min post-occlusion | Infarct Size | 47.3% | [13] |

| Transient MCAO¹ (1h) | Rat | 2 hours post-occlusion | Infarct Size | 48.5% | [13] |

| Transient MCAO¹ (1.5h) | Mouse | - | Infarct Extension | 44.5% (striatum)39.3% (hippocampus) | [13] |

| Transient MCAO¹ (2h) | Mouse | - | Infarct Extension | 37.0% (striatum)37.0% (hippocampus) | [13] |

| Photochemically Induced Thrombosis | Rat | 30 min post-irradiation | Infarct Size | 40.1% | [13] |

| ¹ Middle Cerebral Artery Occlusion |

Table 3: Clinical Trial Outcomes for this compound in Recurrent Malignant Glioma

| Parameter | Glioblastoma (GBM) Stratum (n=22) | Anaplastic Glioma (AG) Stratum (n=8) | Citation |

| 6-Month Progression-Free Survival (PFS6) | 4.6% | 0% | [8][14] |

| Median Progression-Free Survival (PFS) | 5.9 weeks | 8.9 weeks | [8][14] |

| Median Overall Survival (OS) | 13 weeks | 14 months | [8][14] |

| Objective Response Rate | 5% (1 partial response) | 0% | [8][14] |

| Most Common Adverse Events (All Grades) | Fatigue (27%), Dizziness (23%), Ataxia (17%) | [8][14] |

Experimental Protocols

This compound can be used in a variety of in vitro and in vivo models to probe the mechanisms of glutamate excitotoxicity.

In Vitro Model: Neuroprotection Assay in Primary Cortical Neurons

This model assesses the ability of a compound to protect neurons from glutamate-induced cell death.[15][16]

Objective: To determine the neuroprotective efficacy of this compound against glutamate excitotoxicity in a primary neuronal culture.

Methodology:

-

Cell Culture:

-

Harvest cortical tissue from embryonic day 15-17 mice or rats.

-

Dissociate tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.

-

Plate cells onto poly-D-lysine-coated 96-well plates at a density of 1-2 x 10⁵ cells/well.

-

Maintain cultures in a neurobasal medium supplemented with B-27 and L-glutamine at 37°C in a 5% CO₂ incubator for 10-14 days to allow for maturation.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO and dilute to final concentrations in the culture medium.

-

Pre-incubate the mature neuronal cultures with varying concentrations of this compound (e.g., 0.1 µM to 30 µM) or vehicle control for 1-2 hours.

-

-

Excitotoxic Insult:

-

Induce excitotoxicity by adding a high concentration of glutamate (e.g., 50-100 µM) to the culture medium.

-

Co-incubate with this compound/vehicle for a defined period, typically 15-30 minutes for acute toxicity or up to 24 hours for delayed effects.

-

-

Endpoint Analysis (24 hours post-insult):

-

Cell Viability: Quantify using an MTT or MTS assay, which measures mitochondrial reductase activity.

-

Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium, which indicates loss of membrane integrity.

-

Apoptosis: Assess caspase-3/7 activation using a luminogenic or fluorogenic substrate.

-

Mitochondrial Health: Use a fluorescent dye like Rhodamine-123 or TMRM to measure changes in mitochondrial membrane potential.[17]

-

Caption: Workflow for an in vitro neuroprotection assay.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used preclinical model of focal cerebral ischemia (stroke) that involves significant glutamate excitotoxicity.[13]

Objective: To evaluate the neuroprotective effect of this compound on infarct volume and neurological deficit following ischemic stroke.

Methodology:

-

Animal Preparation:

-

Use adult male Sprague-Dawley or Wistar rats (250-300g).

-

Anesthetize the animal (e.g., with isoflurane) and maintain body temperature at 37°C using a heating pad.

-

-

Induction of Ischemia (MCAO):

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Introduce a nylon monofilament suture (e.g., 4-0) via the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

Maintain the occlusion for a period of 60-120 minutes (transient MCAO). For permanent MCAO, the suture is left in place.

-

For transient MCAO, withdraw the suture after the occlusion period to allow for reperfusion.

-

-

Drug Administration:

-

Administer this compound (e.g., 5-20 mg/kg) or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

-

Administration can occur pre-ischemia, during ischemia, or at various time points after the onset of reperfusion to assess the therapeutic window.[13]

-

-

Assessment of Neurological Deficit:

-

At 24 or 48 hours post-MCAO, evaluate animals using a standardized neurological scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

-

-

Quantification of Infarct Volume:

-

After the final neurological assessment, euthanize the animals and perfuse transcardially with saline followed by paraformaldehyde.

-

Remove the brain and section it into 2mm coronal slices.

-

Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (necrotic) tissue remains unstained (white).

-

Capture images of the stained sections and calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.

-

Caption: Workflow for an in vivo MCAO stroke model.

Discussion and Conclusion

This compound is a well-characterized, selective, non-competitive AMPA receptor antagonist that serves as a powerful tool for investigating the pathophysiology of glutamate excitotoxicity. Its specific action allows researchers to isolate the contribution of AMPA receptor-mediated excitotoxicity from broader glutamatergic signaling.

Preclinical data robustly demonstrate its neuroprotective effects in models of acute neuronal injury, such as stroke, where it significantly reduces infarct size.[13] However, its clinical development was hampered by a short half-life, which complicates maintaining therapeutic concentrations.[4][12] Furthermore, clinical trials in chronic and complex diseases like malignant glioma and ALS did not show significant efficacy for this compound as a monotherapy.[4][8][14] This highlights the challenge of translating neuroprotection from acute injury models to chronic diseases, which often involve multiple pathological pathways beyond excitotoxicity.[8]

For research and drug development professionals, this compound remains a standard reference compound for validating new assays and models of excitotoxicity. Its use in the protocols described herein can help elucidate the specific role of AMPA receptors in various disease states and serve as a benchmark against which new, potentially more druggable AMPA receptor antagonists can be compared. The study of this compound underscores the critical importance of aligning a compound's mechanism of action with the specific disease pathology and the necessity of favorable pharmacokinetic properties for clinical success.

References

- 1. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders [mdpi.com]

- 2. Glutamate Transporters and the Excitotoxic Path to Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound Novel Noncompetitive Ampa Antagonist Neuroprotective Traumatic « metajournal.com [metajournal.com]

- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase II Trial of this compound, a Glutamate Receptor Inhibitor, for Adults with Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]

- 11. The Role of Glutamate Receptors in Epilepsy [mdpi.com]

- 12. This compound, a new antiepileptic drug: single- and multiple-dose pharmacokinetics and initial 1-week experience in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The AMPA-antagonist this compound is neuroprotective in rodent models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase 2 trial of this compound, a glutamate receptor inhibitor, for adults with recurrent malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. innoprot.com [innoprot.com]

- 16. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 17. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

Talampanel: A Technical Review of Preclinical and Clinical Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Talampanel (GYKI 53773 and LY300164) is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. By modulating the activity of this receptor, this compound was investigated for its therapeutic potential in a range of neurological disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and malignant gliomas. Despite demonstrating biological activity in early-phase clinical trials, its development was ultimately halted, primarily due to a challenging pharmacokinetic profile characterized by a short half-life necessitating frequent dosing. This technical guide provides a comprehensive overview of the preclinical and clinical data for this compound, with a focus on quantitative outcomes, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: AMPA Receptor Antagonism

This compound exerts its effects by binding to a specific allosteric site on the AMPA receptor, distinct from the glutamate binding site. This non-competitive inhibition prevents the conformational changes necessary for ion channel opening, thereby reducing the influx of sodium and calcium ions into the neuron in response to glutamate. This action effectively dampens excessive excitatory signaling, which is implicated in the pathophysiology of seizures and excitotoxic neuronal death.

Preclinical Studies

This compound demonstrated a broad spectrum of neuroprotective and anticonvulsant activity in various animal models.

Neuroprotection

Preclinical studies in rodent models of focal cerebral ischemia, traumatic brain injury (TBI), and neonatal hypoxia consistently showed the neuroprotective effects of this compound.

Experimental Protocol: Neonatal Hypoxia-Induced Seizures in Rats

A commonly cited study investigated this compound's efficacy in a rodent model of hypoxic neonatal seizures.

-

Animal Model: Postnatal day 10 (P10) Long-Evans rat pups were used.

-

Induction of Hypoxia: Pups were exposed to a global hypoxic environment (5-7% oxygen) for 15 minutes to induce seizures.

-

Drug Administration: this compound (at doses of 1, 5, 7.5, or 10 mg/kg) or a saline vehicle was administered intraperitoneally (i.p.) 30 minutes prior to the hypoxic insult.

-

Outcome Measures:

-

Acute Seizure Activity: Seizure severity and duration at P10 were recorded and scored.

-

Long-term Neuronal Injury: At P30-31, a "second-hit" seizure was induced with kainic acid to assess susceptibility to neuronal injury. Brain tissue was subsequently analyzed for cell death using in situ DNA nick end-labeling (ISEL).

-

Quantitative Preclinical Neuroprotection Data

| Study Type | Animal Model | This compound Dose | Key Findings | Reference |

| Neonatal Seizures | P10 Rats | 7.5 mg/kg i.p. | 86.7% reduction in tonic-clonic seizures. | |

| Neonatal Seizures | P10 Rats | 10 mg/kg i.p. | 74.6% reduction in tonic-clonic seizures. | |

| Traumatic Brain Injury | Rats | 4 mg/kg bolus + 4 mg/kg/h infusion | Significant reduction in total contusion area when administered 30 mins post-injury. | |

| Focal Cerebral Ischemia | Rats | 6 x 10 mg/kg i.p. | Improved motor coordination and survival rate. | |

| AMPA-induced Neurotoxicity | 7-day-old Rats | 4 x 2 mg/kg i.p. | 42.5% protection from brain damage. |

Clinical Trials

This compound underwent Phase I and II clinical trials for several indications, demonstrating some efficacy but also highlighting its limitations.

Epilepsy

This compound was evaluated as an add-on therapy for patients with refractory partial seizures.

Experimental Protocol: Crossover Trial in Refractory Partial Seizures

A double-blind, placebo-controlled, crossover study was conducted to assess the efficacy and safety of this compound.

-

Patient Population: 49 patients with refractory partial seizures.

-

Study Design: A crossover design where patients received both this compound and a placebo at different times.

-

Dosing: Three different doses were investigated, adjusted based on the patient's concurrent antiepileptic drug regimen to account for metabolic interactions.

-

Primary Outcome: Reduction in seizure frequency.

-

Secondary Outcomes: Safety and tolerability.

Quantitative Clinical Epilepsy Data

| Trial Phase | Patient Population | This compound Dose | Key Efficacy Findings | Key Safety Findings | Reference |

| Phase II | Refractory partial seizures | Varied | 21% median reduction in seizure frequency. | Dizziness (52%) and ataxia (26%) were the most common adverse events. |

Malignant Gliomas

The role of glutamate in glioma cell proliferation prompted a Phase II trial of this compound in patients with recurrent malignant gliomas.

Experimental Protocol: Phase II Trial in Recurrent Malignant Gliomas (NCT00062504)

-

Patient Population: 30 patients with recurrent glioblastoma (n=22) and anaplastic glioma (n=8).

-

Study Design: Open-label, single-arm trial.

-

Dosing: Administered orally three times daily, with the dose adjusted based on concomitant use of enzyme-inducing or inhibiting antiepileptic drugs.

-

Primary Outcome: 6-month progression-free survival (PFS6).

-

Secondary Outcomes: Overall survival (OS), response rate, and safety.

Quantitative Clinical Malignant Glioma Data

| Patient Cohort | N | 6-Month Progression-Free Survival (PFS6) | Median Overall Survival (OS) | Adverse Events | Reference |

| Glioblastoma | 22 | 4.6% | 13 weeks | Fatigue (27%), Dizziness (23%), Ataxia (17%) | |

| Anaplastic Glioma | 8 | 0% | 14 months |

Amyotrophic Lateral Sclerosis (ALS)

Given the hypothesis of excitotoxicity in the pathogenesis of ALS, this compound was investigated for its potential to slow disease progression.

Experimental Protocol: Phase II Trial in ALS (NCT00057460)

-

Patient Population: 59 subjects with ALS.

-

Study Design: Double-blind, placebo-controlled, multicenter, randomized clinical trial.

-

Dosing: 50 mg of this compound or placebo administered orally three times a day for nine months.

-

Primary Outcome: Rate of decline in isometric arm strength, measured by the Tufts Quantitative Neuromuscular Exam (TQNE).

-

Secondary Outcomes: Rate of decline in respiratory function, leg strength, bulbar function, fine motor function, ALS Functional Rating Scale (ALSFRS), survival, and safety.

Quantitative Clinical ALS Data

| Outcome Measure | This compound Group (n=40) | Placebo Group (n=19) | p-value | Reference |

| Decline in Muscle Strength | 15% less than placebo | - | Not statistically significant | |

| Decline in ALSFRS | 30% slower than placebo | - | Not statistically significant | |

| Mortality Rate | 8% | 5% | Not statistically significant | |

| Drug Discontinuation Rate | 25% | 16% | Not statistically significant | |

| Dizziness | Significantly more frequent | - | <0.05 | |

| Somnolence | Significantly more frequent | - | <0.05 |

Pharmacokinetics and Drug Interactions

The clinical development of this compound was significantly hampered by its pharmacokinetic profile.

-

Absorption and Half-Life: this compound is rapidly absorbed after oral administration, with maximal plasma concentrations achieved within 1-3 hours. It has a short terminal half-life of approximately 3 to 6 hours, which necessitates multiple daily doses to maintain therapeutic concentrations.

-

Drug Interactions: The metabolism of this compound is influenced by co-administered medications. Enzyme-inducing antiepileptic drugs (EIAEDs) enhance its metabolism, leading to lower plasma concentrations, while valproic acid (VPA) inhibits its metabolism. This required dose adjustments in clinical trials based on concomitant medications.

Conclusion

This compound is a well-characterized non-competitive AMPA receptor antagonist that showed promise in preclinical models of neurological disorders. While clinical trials demonstrated some evidence of efficacy in epilepsy and a favorable safety profile, its development was ultimately unsuccessful. The primary obstacle was its poor pharmacokinetic profile, which made maintaining consistent therapeutic levels challenging. The clinical trial results in malignant gliomas and ALS were also disappointing, with the drug failing to show a significant benefit. Despite its ultimate failure to reach the market, the study of this compound has provided valuable insights into the therapeutic potential and challenges of targeting the AMPA receptor in various neurological diseases. The data gathered from these studies continue to inform the development of next-generation AMPA receptor modulators with more favorable pharmacokinetic and pharmacodynamic properties.

Talampanel's Effect on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talampanel (GYKI 53773, LY300164) is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory synaptic transmission in the central nervous system (CNS).[1][2] Its development has been explored for a range of neurological and neuro-oncological disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and malignant gliomas, owing to its ability to modulate glutamate-mediated excitotoxicity and neuronal signaling.[1][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on the CNS as demonstrated in preclinical and clinical studies, and detailed experimental protocols from key clinical trials. While showing promise in early-phase trials for epilepsy, its development was ultimately halted due to a challenging pharmacokinetic profile, notably a short half-life requiring frequent dosing.[1][2] Nevertheless, the study of this compound has contributed significantly to the understanding of AMPA receptor antagonism as a therapeutic strategy for CNS disorders.

Mechanism of Action

This compound exerts its effects on the central nervous system by acting as a selective, non-competitive antagonist of the AMPA-type glutamate receptors.[4] These receptors are ligand-gated ion channels that play a crucial role in mediating the majority of fast excitatory neurotransmission in the brain.[5]

Excessive activation of AMPA receptors can lead to an over-influx of calcium ions into neurons, a phenomenon known as excitotoxicity, which is implicated in neuronal injury and cell death in various neurological conditions.[6] By binding to an allosteric site on the AMPA receptor, this compound reduces the channel's opening frequency and duration, thereby dampening excessive excitatory signaling.[7][8] This mechanism is believed to underlie its potential anticonvulsant and neuroprotective properties.[8]

Research indicates that this compound's inhibitory action is not uniform across all AMPA receptor subunits. It is effective on GluA1 and GluA2 subunits but has little to no effect on GluA3 and GluA4 subunits.[6] In the context of malignant gliomas, this compound's antagonism of calcium-permeable AMPA receptors has been shown to inhibit the activation of the protein serine-threonine kinase Akt, a key regulator of cell survival and proliferation.[9]

Signaling Pathway of AMPA Receptor and this compound Inhibition

Caption: AMPA Receptor Signaling and this compound Inhibition.

Pharmacokinetics and Pharmacodynamics

This compound is rapidly absorbed following oral administration, with maximum plasma concentrations typically reached within 1 to 3 hours.[4][10] Its pharmacokinetic profile is influenced by concomitant medications. For instance, enzyme-inducing antiepileptic drugs (AEDs) can decrease this compound concentrations by approximately 50%, while valproic acid may inhibit its metabolism.[10][11]

The drug has a notably short terminal half-life of about 3 to 4 hours in humans, which necessitates multiple daily doses to maintain therapeutic concentrations.[1][10] This pharmacokinetic limitation was a significant factor in the discontinuation of its clinical development for epilepsy.[1][2]

Pharmacodynamically, this compound has been shown to modulate brain activity. Pilot studies using transcranial magnetic stimulation (TMS) and electroencephalography (EEG) were designed to assess its dose-dependent effects on cortical excitability.[12][13] The hypothesis was that this compound would suppress motor-evoked potential amplitude and alter EEG power within specific frequency bands, providing a measure of its AMPA receptor blockade in humans.[12]

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Population | Reference |

| Time to Maximum Concentration (Tmax) | 1-3 hours | Healthy Volunteers & Epilepsy Patients | [4][10] |

| Terminal Half-life (t1/2) | ~3-4 hours | Humans | [1][10] |

| Effect of Enzyme-Inducing AEDs | ~50% lower plasma concentrations | Epilepsy Patients | [10][11] |

| Effect of Valproic Acid | Mutual inhibition of metabolism | Epilepsy Patients | [10][11] |

Clinical Studies

This compound has been investigated in Phase II clinical trials for several CNS disorders, including refractory partial seizures, amyotrophic lateral sclerosis (ALS), and malignant gliomas.

Epilepsy

In patients with refractory partial seizures, this compound demonstrated efficacy as an add-on therapy. A double-blind, placebo-controlled, crossover study showed a statistically significant reduction in seizure frequency.[14]

Table 2: Efficacy of this compound in Refractory Partial Seizures

| Outcome Measure | Result | p-value | Reference |

| Median Seizure Reduction | 21% | 0.001 | [14] |

| Percentage of Patients with Fewer Seizures on this compound | 80% | N/A | [14] |

The most common adverse events reported in this patient population were dizziness and ataxia.[14]

Amyotrophic Lateral Sclerosis (ALS)

A Phase II, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of this compound in patients with ALS.[15][16] While the trial did not meet its primary endpoint, there were trends suggesting a slower decline in functional and strength measures in the this compound-treated group.[15] The drug was generally well-tolerated by ALS patients.[15][16]

Table 3: Key Findings from the Phase II ALS Clinical Trial

| Outcome Measure | This compound Group | Placebo Group | Statistical Significance | Reference |

| Decline in Muscle Strength | 15% less than placebo | N/A | Not statistically significant | [15][16] |

| Decline in ALSFRS | 30% slower than placebo | N/A | Not statistically significant | [15][16] |

| Mortality Rate | 8% | 5% | Similar | [15][16] |

| Drug Discontinuation Rate | 25% | 16% | Similar | [15][16] |

The most frequently reported adverse events in the this compound group were dizziness and somnolence.[15][16]

Malignant Gliomas

This compound's potential as an anti-tumor agent has been explored in malignant gliomas, based on the role of glutamate and AMPA receptors in glioma cell proliferation and migration.[9]

A Phase II trial evaluated this compound as a single agent in patients with recurrent malignant gliomas. The study was terminated early for futility, as it showed minimal activity.[9][17] The 6-month progression-free survival (PFS6) was only 4.6% for glioblastoma (GBM) patients.[9]

However, another Phase II trial that combined this compound with standard radiation and temozolomide (TMZ) in newly diagnosed GBM patients showed more encouraging results.[18][19] The median survival in patients aged 18-70 was 20.3 months, which appeared favorable compared to a historical control of 14.6 months with radiation and TMZ alone.[19]

Table 4: Efficacy of this compound in Malignant Glioma Clinical Trials

| Trial Population | Treatment | Primary Outcome | Result | Reference |

| Recurrent Malignant Glioma | This compound Monotherapy | 6-Month Progression-Free Survival (PFS6) | 4.6% (GBM), 0% (Anaplastic Glioma) | [9][17] |

| Newly Diagnosed Glioblastoma | This compound + Radiation + Temozolomide | Median Overall Survival | 18.3 months (all patients), 20.3 months (age 18-70) | [19] |

This compound was generally well-tolerated in this patient population, with the most common toxicities being fatigue, dizziness, and ataxia.[9][17]

Experimental Protocols

Phase II Trial in Amyotrophic Lateral Sclerosis (ALS)

-

Study Design: A double-blind, placebo-controlled, multicenter, randomized clinical trial with a nine-month treatment duration.[15][16]

-

Patient Population: 59 subjects with sporadic or familial ALS classified as definite, probable, or laboratory-supported probable according to the revised El Escorial criteria.[15][20] Inclusion criteria included the onset of first ALS symptoms within the last 3 years and a slow vital capacity of ≥70% of the predicted value.[20]

-

Intervention: Patients were randomized to receive either this compound 50 mg orally three times daily (n=40) or a matching placebo (n=19).[15][16]

-

Primary Outcome Measure: Rate of decline in isometric arm strength, as measured by the change in the arm strength megaslope of the Tufts Quantitative Neuromuscular Exam (TQNE).[15]

-

Secondary Outcome Measures: Rate of decline in respiratory function, isometric leg strength, bulbar function, fine motor function, the ALS Functional Rating Scale (ALSFRS), and survival.[15] Safety assessments included the frequency of adverse events, neurological status, plasma concentration of this compound, vital signs, and laboratory tests.[16]

Experimental Workflow for the ALS Phase II Trial

Caption: Workflow of the Phase II Clinical Trial of this compound in ALS.

Phase II Trial in Recurrent Malignant Gliomas

-

Study Design: A Phase II trial to evaluate the efficacy of this compound as a single agent.[9]

-

Patient Population: 30 patients with recurrent glioblastoma (n=22) or anaplastic gliomas (n=8).[9] The median age was 51 years, and the median Karnofsky Performance Status (KPS) was 80.[9]

-

Intervention: this compound was administered orally. The dosing was adjusted based on concomitant anti-epileptic drug usage to account for potential drug interactions.[21]

-

Primary Outcome Measure: 6-month progression-free survival (PFS6).[9]

-

Secondary Outcome Measures: Overall survival (OS), response rate, and toxicity profile.[9]

Conclusion

This compound, a non-competitive AMPA receptor antagonist, has demonstrated clear biological activity within the central nervous system. Its mechanism of action, centered on the modulation of glutamate-mediated excitatory neurotransmission, provided a strong rationale for its investigation in epilepsy, ALS, and malignant gliomas. While it showed efficacy in reducing seizure frequency in patients with refractory epilepsy, its clinical development was ultimately hampered by a short half-life that posed significant dosing challenges. In ALS, this compound did not meet its primary efficacy endpoints, although some positive trends were observed. Its utility as a monotherapy in recurrent malignant gliomas was limited, but it showed potential when combined with standard chemoradiation in newly diagnosed patients.

The journey of this compound underscores the therapeutic potential of targeting the AMPA receptor in CNS disorders. Although this specific molecule did not achieve regulatory approval, the insights gained from its preclinical and clinical evaluation have paved the way for the development of other AMPA receptor antagonists with more favorable pharmacokinetic profiles, such as Perampanel. Future research in this area may focus on identifying patient populations who are most likely to benefit from AMPA receptor modulation and on developing novel compounds with optimized pharmacological properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. AMPA receptor inhibitors for the treatment of epilepsy: the role of perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of Inhibition of the GluA2 AMPA Receptor Channel Opening by this compound and Its Enantiomer: The Stereochemistry of the 4-Methyl Group on the Diazepine Ring of 2,3-Benzodiazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase II Trial of this compound, a Glutamate Receptor Inhibitor, for Adults with Recurrent Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a new antiepileptic drug: single- and multiple-dose pharmacokinetics and initial 1-week experience in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound (an AMPA Receptor Blocker) on Brain Activity | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. A crossover, add-on trial of this compound in patients with refractory partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A phase II trial of this compound in subjects with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Phase 2 trial of this compound, a glutamate receptor inhibitor, for adults with recurrent malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound With Standard Radiation and Temozolomide in Patients With Newly Diagnosed Glioblastoma: A Multicenter Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound with standard radiation and temozolomide in patients with newly diagnosed glioblastoma: a multicenter phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Phase 2 Trial Using this compound in Patients With Recurrent High Grade Gliomas | MedPath [trial.medpath.com]

Methodological & Application

Application Notes and Protocols for Talampanel in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Talampanel dosage and administration for in vivo rodent studies based on published preclinical research. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacodynamics of this compound in various neurological disorder models.

Introduction

This compound (GYKI 53773) is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By binding to an allosteric site on the AMPA receptor, this compound inhibits glutamate-mediated excitatory neurotransmission. This mechanism of action has made it a compound of interest for a range of neurological conditions characterized by excitotoxicity, including epilepsy, cerebral ischemia, traumatic brain injury, and amyotrophic lateral sclerosis (ALS).

Data Presentation: this compound Dosage and Efficacy in Rodent Models

The following tables summarize the quantitative data from various in vivo rodent studies investigating the effects of this compound.

Table 1: this compound Dosage and Efficacy in Rodent Models of Epilepsy

| Rodent Model | Species/Strain | Administration Route | Dosage Range | Efficacy | Reference |

| Hypoxic Neonatal Seizures | Long-Evans Rat Pups (P10) | Intraperitoneal (i.p.) | 1, 5, 7.5, 10 mg/kg | Dose-dependent seizure suppression; maximal effect at 7.5 mg/kg (86.7% seizure block) and 10 mg/kg (74.6% seizure block).[1][2] An ED₅₀ of 0.57 mg/kg was reported for acute seizure suppression. | |

| AMPA-Induced Seizures | 7-day-old Rats | Intraperitoneal (i.p.) | 4 x 2 mg/kg (every 1 hr) | Attenuated seizure-like events and provided 42.5 +/- 5.3% neuroprotection against AMPA-induced brain damage.[3] |

Table 2: this compound Dosage and Efficacy in Rodent Models of Neuroprotection

| Rodent Model | Species/Strain | Administration Route | Dosage | Efficacy | Reference |

| Focal Cerebral Ischemia (MCAO) | Rats | Intraperitoneal (i.p.) | 6 x 10 mg/kg (on day of stroke) | Improved motor coordination and survival rate.[4] | |

| Focal Cerebral Ischemia (MCAO) | Rats | Not Specified | Not Specified | Reduced infarct size by 47.3% (30 min delay) and 48.5% (2 hr delay).[3][5] | |

| Focal Cerebral Ischemia (MCAO) | Mice | Not Specified | Not Specified | Reduced infarct extension by 44.5% (striatum) and 39.3% (hippocampus) after 1.5 hr ischemia.[5] | |

| Photochemically Induced Thrombosis | Rats | Not Specified | Not Specified | 40.1% inhibition of infarct size.[5] | |

| Traumatic Brain Injury (TBI) | Rats | Intravenous (i.v.) | 4 mg/kg bolus followed by 4 mg/kg/h for 72h | Significantly reduced total contusion area when administered 30 minutes post-trauma.[6][7] |

Table 3: this compound Dosage and Efficacy in a Rodent Model of Amyotrophic Lateral Sclerosis (ALS)

| Rodent Model | Species/Strain | Administration Route | Dosage | Efficacy | Reference |

| Mutant SOD1 (G93A) | C57BL/6JOlaHsd Mice | Oral Gavage | 5 mg/kg daily | Reduced elevated motoneuronal calcium levels when administered presymptomatically.[5] |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound for Neonatal Seizures

This protocol is adapted from studies investigating the anticonvulsant effects of this compound in a neonatal hypoxia-induced seizure model.[1][2]

1. Materials:

- This compound powder

- Vehicle: Dimethyl sulfoxide (DMSO) and 0.5% methylcellulose in sterile saline

- Sterile syringes (1 mL) and needles (25-27G)

- Animal scale

- Vortex mixer

2. Dosing Solution Preparation:

- Prepare a 0.5% (w/v) methylcellulose solution in sterile saline.

- Dissolve this compound powder in a minimal amount of DMSO.

- Suspend the this compound/DMSO solution in the 0.5% methylcellulose solution to achieve the desired final concentration.

- Vortex the solution thoroughly before each injection to ensure a uniform suspension.

- The final concentration of DMSO in the vehicle should be kept to a minimum to avoid solvent-related toxicity.

3. Animal Model and Dosing Procedure:

- Use postnatal day 10 (P10) Long-Evans rat pups.

- Induce seizures via global hypoxia (e.g., 15 minutes of 5% oxygen).

- Weigh each pup to calculate the precise injection volume.

- Administer this compound (1, 5, 7.5, or 10 mg/kg) or vehicle via intraperitoneal injection 30 minutes prior to the hypoxic insult.

- For i.p. injection, gently restrain the pup and inject into the lower abdominal quadrant, avoiding the bladder and internal organs.

- Monitor the animals for seizure activity and duration.

Protocol 2: Oral Gavage Administration of this compound for ALS

This protocol is based on a study evaluating this compound in a mutant SOD1 mouse model of ALS.[5]

1. Materials:

- This compound powder

- Vehicle: Tween 80

- Sterile water or saline

- Animal gavage needles (stainless steel, round tip)

- Syringes (1 mL)

- Animal scale

2. Dosing Solution Preparation:

- Dissolve this compound powder in Tween 80 to create a stock solution.

- Dilute the stock solution with sterile water or saline to the final desired concentration (e.g., for a 5 mg/kg dose in a 25g mouse receiving 0.1 mL, the concentration would be 1.25 mg/mL).

- Ensure the solution is well-mixed before each administration.

3. Animal Model and Dosing Procedure:

- Use female mutant SOD1 (G93A) transgenic mice.

- Treatment can be initiated at a presymptomatic (e.g., 10 weeks of age) or symptomatic stage.

- Weigh each mouse to determine the correct dosing volume.

- Administer this compound (5 mg/kg) or vehicle orally once daily using a gavage needle.

- Gently restrain the mouse and guide the gavage needle into the lower esophagus.

- Administer the solution slowly to prevent regurgitation and aspiration.

- Monitor the animals for motor performance and disease progression.

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Pathway

Caption: this compound's non-competitive antagonism of the AMPA receptor.